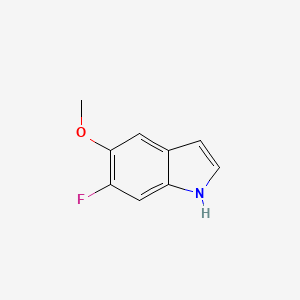

6-Fluor-5-methoxy-1H-Indol

Übersicht

Beschreibung

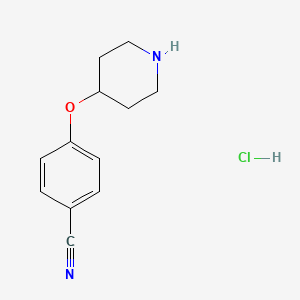

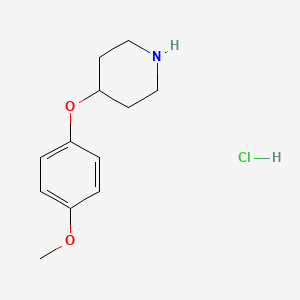

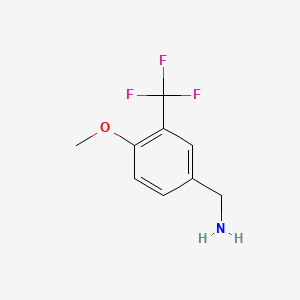

6-Fluoro-5-methoxy-1H-indole is a halogen-substituted indole . It has a molecular formula of C9H8FNO .

Synthesis Analysis

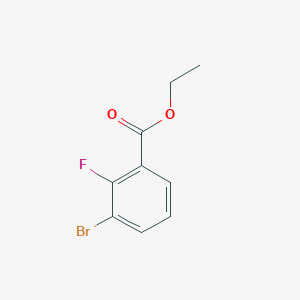

The synthesis of 6-Fluoro-5-methoxy-1H-indole involves the use of 1H-indole-2-carboxylic acid as a starting material . The preparation of 6-fluoroindole has been reported via nitration of indoline . Additionally, the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole involves the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile followed by the catalytic reduction of a chlorine atom .Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-methoxy-1H-indole is represented by the linear formula C9H8FNO . The molecular weight is 165.17 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

6-Fluoro-5-methoxy-1H-indole is a solid substance . It has a molecular weight of 165.17 . The boiling point is predicted to be 308.7±22.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antivirene Anwendungen

6-Fluor-5-methoxy-1H-Indol-Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. Forschungen zeigen, dass bestimmte Indol-Derivate die Replikation von Viren, einschließlich Influenzavirus A und Coxsackievirus B4, hemmen können . Diese Erkenntnisse deuten darauf hin, dass this compound ein wertvolles Grundgerüst für die Entwicklung neuer antiviraler Medikamente sein könnte.

Antikrebsanwendungen

Indol-Verbindungen, darunter this compound, spielen bekanntermaßen eine Rolle bei der Krebsbehandlung. Sie wurden zur Synthese biologisch aktiver Verbindungen verwendet, die vielversprechend bei der Behandlung verschiedener Krebszellen sind . Das Indolringsystem ist ein häufiges Merkmal in vielen natürlichen und synthetischen Molekülen mit signifikanter biologischer Aktivität gegen Krebs.

Antimikrobielle Anwendungen

Der Indolkern ist Bestandteil vieler Verbindungen mit antimikrobiellen Eigenschaften. Derivate von this compound wurden auf ihr Potenzial als antibakterielle und antimykotische Mittel untersucht . Diese Forschung ist entscheidend für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme.

Antituberkulose-Anwendungen

Indol-Derivate wurden auch auf ihre Antituberkulose-Aktivität untersucht. Angesichts der globalen Herausforderung der Tuberkulose und des Auftretens von resistenten Stämmen könnten this compound-Derivate zur Entdeckung neuartiger Therapeutika beitragen .

Antidiabetische Anwendungen

Die Forschung hat gezeigt, dass Indol-Derivate Anwendungen bei der Behandlung von Diabetes haben könnten. Auf der Indolstruktur basierende Verbindungen wurden auf ihr Potenzial zur Regulierung des Blutzuckerspiegels und zur Behandlung von Hyperglykämie untersucht, einem wesentlichen Problem für Diabetiker .

Antimalaria-Anwendungen

Der Kampf gegen Malaria hat zur Erforschung von Indol-Derivaten als Antimalaria-Mittel geführt. Die biologische Aktivität von this compound könnte genutzt werden, um neue Behandlungen für Malaria zu entwickeln, eine Krankheit, die in tropischen und subtropischen Regionen weiterhin erhebliche Auswirkungen hat .

Anticholinesterase-Anwendungen

Indol-Derivate, darunter this compound, wurden auf ihre Anticholinesterase-Aktivität untersucht, die bei der Behandlung von Krankheiten wie Alzheimer relevant ist . Diese Verbindungen könnten möglicherweise Enzyme hemmen, die Neurotransmitter abbauen, und so therapeutische Vorteile bei neurodegenerativen Erkrankungen bieten.

Wirkmechanismus

Target of Action

6-Fluoro-5-methoxy-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

The safety information for 6-Fluoro-5-methoxy-1H-indole includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/mist/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Indole derivatives, including 6-Fluoro-5-methoxy-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This has led to interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

Biochemische Analyse

Biochemical Properties

6-Fluoro-5-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Fluoro-5-methoxy-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds. Additionally, 6-Fluoro-5-methoxy-1H-indole may bind to specific receptors, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

6-Fluoro-5-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 6-Fluoro-5-methoxy-1H-indole may affect cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-5-methoxy-1H-indole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 6-Fluoro-5-methoxy-1H-indole may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-5-methoxy-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to 6-Fluoro-5-methoxy-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Fluoro-5-methoxy-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-Fluoro-5-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of indole derivatives . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, 6-Fluoro-5-methoxy-1H-indole may affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 6-Fluoro-5-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, certain transporters may facilitate the uptake of 6-Fluoro-5-methoxy-1H-indole into cells, while binding proteins may sequester the compound in specific tissues . These processes are crucial for determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 6-Fluoro-5-methoxy-1H-indole is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 6-Fluoro-5-methoxy-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

6-fluoro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYGEQACAPBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591491 | |

| Record name | 6-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-83-4 | |

| Record name | 6-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

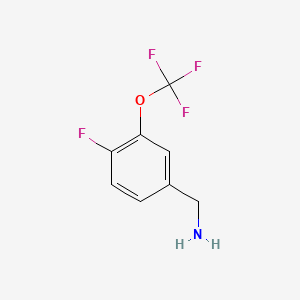

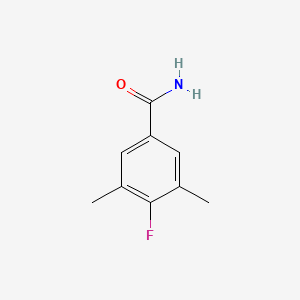

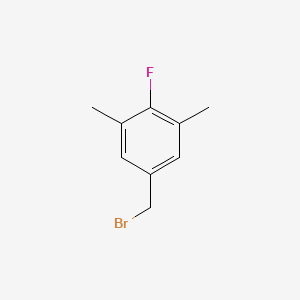

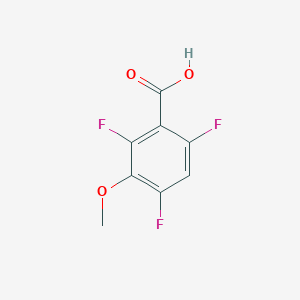

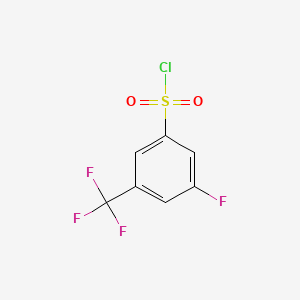

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)